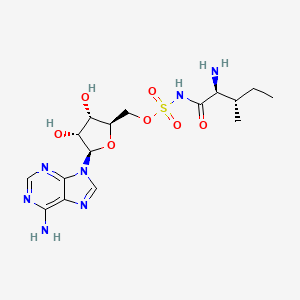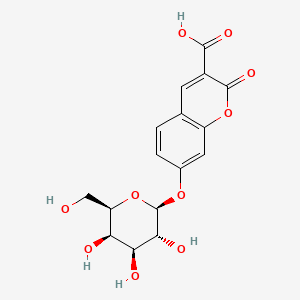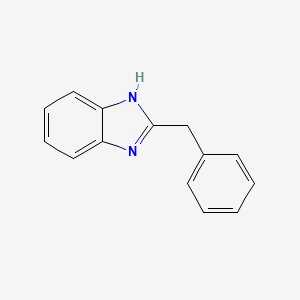
Behenato de colesterol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Química: El Behenato de Colesterol se usa como estándar en la espectrometría de masas en tándem con ionización por electrospray para el análisis de ésteres de colesterol y colesterol .
Biología: Se estudia por su papel en el metabolismo lipídico y su asociación con las partículas de lipoproteína de baja densidad (LDL) .
Medicina: La investigación sobre el this compound contribuye a comprender la aterosclerosis y otras enfermedades cardiovasculares, ya que participa en la formación de placas ateroscleróticas .
Industria: El this compound se usa en la formulación de cosméticos y productos farmacéuticos debido a sus propiedades emolientes .
Mecanismo De Acción
El Behenato de Colesterol está asociado con el núcleo neutro de las partículas de lipoproteína de baja densidad (LDL). Estas partículas de LDL son captadas por los lisosomas, donde el this compound se hidroliza para liberar colesterol . El colesterol liberado es luego utilizado por las células para la síntesis de membranas y otros procesos metabólicos .
Análisis Bioquímico
Biochemical Properties
Cholesteryl behenate interacts with various biomolecules in the body. It is a part of the lipid-transfer protein family, playing a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .
Cellular Effects
Cholesteryl behenate has a profound impact on cellular processes. It is associated with the neutral core of low-density lipoprotein (LDL). Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of cholesteryl behenate involves its interaction with various biomolecules. It binds with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution . It also influences enzyme activity, such as the inhibition or activation of certain enzymes, and brings about changes in gene expression.
Metabolic Pathways
Cholesteryl behenate is involved in several metabolic pathways. It plays a key role in the regulation of plasma cholesterol levels by transferring cholesteryl esters among lipoproteins
Transport and Distribution
Cholesteryl behenate is transported and distributed within cells and tissues. It interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Behenato de Colesterol puede sintetizarse mediante la esterificación del colesterol con ácido behénico. La reacción normalmente implica el uso de un catalizador como ácido sulfúrico o ácido p-toluensulfónico en condiciones de reflujo . La mezcla de reacción se purifica luego mediante recristalización o cromatografía para obtener el compuesto puro .
Métodos de producción industrial: En entornos industriales, la producción de this compound puede implicar procesos de esterificación a gran escala. Estos procesos están optimizados para obtener un alto rendimiento y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación .
Análisis De Reacciones Químicas
Tipos de reacciones: El Behenato de Colesterol experimenta principalmente reacciones de hidrólisis. Puede ser hidrolizado por medios ácidos o enzimáticos para producir colesterol y ácido behénico .
Reactivos y condiciones comunes:
Hidrólisis: Hidrólisis ácida utilizando ácido clorhídrico o ácido sulfúrico.
Hidrólisis enzimática: Usando enzimas como la hidrolasa de éster de colesterol.
Productos principales:
Hidrólisis: Colesterol y ácido behénico.
Comparación Con Compuestos Similares
Compuestos similares:
- Oleato de Colesterol
- Linoleato de Colesterol
- Araquidonato de Colesterol
- Miristato de Colesterol
- Palmitato de Colesterol
Unicidad: El Behenato de Colesterol es único debido a su componente de ácido graso de cadena larga (ácido behénico), que influye en sus propiedades físicas e interacciones biológicas . En comparación con otros ésteres de colesterol, tiene un punto de fusión más alto y diferentes características de solubilidad .
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQXYUYHINMOC-FTAWAYKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210508 | |
| Record name | Cholesteryl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61510-09-6 | |
| Record name | Cholesteryl behenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61510-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesteryl behenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholesteryl behenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLESTERYL BEHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)







![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

